molecular formula C13H8FNO4 B6341000 4-(4-Fluorophenyl)-2-nitrobenzoic acid CAS No. 669002-37-3

4-(4-Fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6341000
CAS No.: 669002-37-3
M. Wt: 261.20 g/mol
InChI Key: JMMQMFGFGFLREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-nitrobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-fluorobenzoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Reduction: 4-(4-Fluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-(4-Fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity and specificity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-nitrobenzoic acid is unique due to the combination of the fluorine atom and the nitro group on the benzoic acid framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQMFGFGFLREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673408
Record name 4'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-37-3
Record name 4'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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